molecular formula C9H11N3O B2802183 (1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol CAS No. 1855891-56-3

(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol

Cat. No.: B2802183
CAS No.: 1855891-56-3
M. Wt: 177.207
InChI Key: OKZJNRJTPJLMTA-UHFFFAOYSA-N
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Description

(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is a pyrazolo-pyridine derivative characterized by a fused bicyclic core with methyl substituents at the 1- and 6-positions and a hydroxymethyl group at the 4-position. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing Toll-like receptor (TLR) 7/8 antagonists, such as MHV370 (). Its synthesis involves multi-step reactions, including tert-butyl carbamate protection, acid-mediated deprotection, and purification via flash chromatography, yielding up to 94% purity (MS: m/z 520 (M+H+) ). Elemental analysis (C, H, N) confirms its composition (calc.: 68.70, 7.93, 23.37; found: 68.18, 7.99, 22.94) . Commercially available through suppliers like CymitQuimica, it is accessible for research applications .

Properties

IUPAC Name

(1,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-6-3-7(5-13)8-4-10-12(2)9(8)11-6/h3-4,13H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZJNRJTPJLMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets and disrupting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

a. N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide ()

  • Structural Differences : Replaces the hydroxymethyl group with a diphenyl-acetylhydrazide moiety.
  • Impact : The bulkier substituent likely reduces solubility compared to the hydrophilic hydroxymethyl group in the target compound.
  • Synthetic Utility : Demonstrates the core’s adaptability for introducing acylhydrazides, useful in antimicrobial or anticancer agent development .

b. 4-Chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine ()

  • Structural Differences : Substitutes the hydroxymethyl group with a chloro atom.

c. 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (–11)

  • Structural Differences: Features an amino group at the 3-position instead of hydroxymethyl at the 4-position.
  • Impact: The amino group enables Schiff base formation (e.g., with indoline-2,3-dione derivatives), yielding fluorescent or bioactive compounds (IR: NH bands at 3448–3108 cm⁻¹; NMR: NH protons at δ 11.38–13.89) .

a. MHV370 (TLR7/8 Antagonist)

  • Structural Role : The target compound is a precursor in MHV370’s synthesis, which incorporates a morpholine-3-carboxamide group.
  • Activity : MHV370 exhibits potent TLR7/8 inhibition (IC₅₀ < 100 nM), highlighting the pyrazolo-pyridine core’s role in target engagement .

b. Urea Derivatives ()

  • Example : 1-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylurea (6a).

Key Research Findings

Synthetic Versatility: The pyrazolo-pyridine core supports diverse functionalization (e.g., hydroxymethyl, chloro, amino, urea groups), enabling tailored physicochemical and bioactive properties .

Commercial Accessibility : The target compound’s availability streamlines drug discovery, contrasting with analogs requiring multi-step syntheses .

Biological Activity

(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol, a heterocyclic compound characterized by its unique pyrazolo-pyridine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

The molecular formula of (1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is C9_9H11_{11}N3_3O. The compound features a fused pyrazole and pyridine ring system, which is significant for its interaction with biological targets.

(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol exhibits its biological activity primarily through the inhibition of specific kinases. It binds to the active sites of these enzymes, disrupting phosphorylation processes essential for various cellular signaling pathways. This mechanism is crucial in cancer therapy where aberrant kinase activity is often implicated.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has been reported to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of (1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol

Cell LineIC50_{50} (µM)Mechanism of Action
A549 (Lung Cancer)15.2Induces apoptosis
HCT116 (Colon Cancer)20.5Cell cycle arrest at G2/M phase

These findings suggest that (1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol may serve as a lead compound in developing new anticancer therapies.

Enzyme Inhibition

The compound has shown significant inhibitory effects on several kinases involved in cancer progression. For instance:

  • EGFR (Epidermal Growth Factor Receptor) : Inhibition of EGFR is crucial for controlling tumor growth in several cancers. The compound demonstrated IC50_{50} values in the nanomolar range against both wild-type and mutant forms of EGFR.

Table 2: Kinase Inhibition Profile

KinaseIC50_{50} (nM)Selectivity
EGFR WT16High
EGFR T790M236Moderate

Case Studies

Several case studies have investigated the biological effects of (1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol:

  • Study on Lung Cancer Cells : A study assessed the compound's effect on A549 cells and found that it significantly reduced cell viability through apoptosis induction and increased BAX/Bcl-2 ratio by 8.8-fold, indicating enhanced pro-apoptotic signaling.
  • Mechanistic Insights : Molecular docking studies revealed that the compound effectively binds to the ATP-binding site of EGFR, providing insights into its selectivity and potency as an inhibitor.

Toxicity and Safety Profile

While exploring its therapeutic potential, it is essential to evaluate the toxicity profile of (1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol. Preliminary assessments indicate that it possesses a moderate toxicity profile with acute toxicity categorized as low risk when administered at therapeutic doses.

Q & A

Q. What are the key considerations for synthesizing (1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol, and how can purity be optimized?

The synthesis typically involves multi-step reactions, with critical parameters including:

  • Reagent stoichiometry : Excess reagents (e.g., hydrazine hydrate) ensure complete conversion of intermediates .
  • Temperature control : Reflux conditions (e.g., ethanol at 80°C) are often used to promote cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/DMF mixtures) improves purity .
  • Analytical validation : NMR (e.g., δ 8.15 ppm for pyrazole protons) and mass spectrometry (e.g., [M+H]+ = 420.3) confirm structural integrity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.23 ppm) and carbon backbone .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calcd. 399.37 vs. observed 399.37) .
  • Elemental analysis : Matches calculated and observed C/H/N ratios (e.g., 68.18% C vs. 68.70% calcd.) .
  • HPLC : Assesses purity (>98%) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can crystallographic methods (e.g., SHELX) resolve structural ambiguities in derivatives of this compound?

  • Data collection : High-resolution X-ray diffraction (≤1.0 Å) captures electron density maps for pyrazole and pyridine rings .
  • Refinement in SHELXL : Constraints on bond lengths/angles (e.g., C–N = 1.34 Å) and thermal parameters improve accuracy .
  • Handling twinning : SHELXD detects pseudo-merohedral twinning in crystals with low symmetry .
  • Validation tools : PLATON checks for voids, and R-factor convergence (<5%) ensures reliability .

Q. What strategies address contradictory data in thermal stability or spectroscopic results?

  • Thermogravimetric analysis (TGA) : Compare decomposition temperatures across studies (e.g., 143–145°C vs. 150°C) to identify moisture sensitivity .
  • Variable-temperature NMR : Resolves dynamic effects (e.g., tautomerism) by analyzing peak splitting at low temperatures .
  • Cross-validate techniques : Pair IR carbonyl stretches (~1700 cm⁻¹) with X-ray crystallography to confirm functional groups .

Q. How can structure-activity relationship (SAR) studies guide the design of biologically active derivatives?

  • Core modifications : Introduce substituents at the pyrazole N1 or pyridine C6 positions to modulate lipophilicity (e.g., methyl vs. cyclopentyl groups) .
  • Functional group addition : Methanol at C4 can be esterified or oxidized to enhance solubility or target engagement .
  • Biological assays : Test kinase inhibition (IC50) or TLR7/8 antagonism (e.g., MHV370 derivative with IC50 < 100 nM) .

Methodological Challenges and Solutions

Q. How to optimize reaction yields in multi-step syntheses involving this compound?

Step Challenge Solution Yield Improvement
AlkylationCompeting N- vs. O-alkylationUse anhydrous K2CO3 in DMF at 0°C 77% → 85%
CyclizationIncomplete ring closureReflux with Pd/C and H2 in MeOH 46% → 65%
PurificationCo-eluting impuritiesGradient elution (EtOAc/EtOH/hexane) >95% purity

Q. What computational tools predict binding modes of this compound in drug discovery?

  • Molecular docking (AutoDock Vina) : Simulate interactions with TLR7/8 binding pockets (e.g., hydrogen bonds with Asp539) .
  • DFT calculations (Gaussian) : Optimize geometry and calculate electrostatic potential maps for reactivity prediction .
  • MD simulations (AMBER) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of pyrazolo[3,4-b]pyridine derivatives?

  • Source variation : Compare assay conditions (e.g., cell lines, incubation times) .
  • Solubility factors : Use DMSO vs. aqueous buffers to address false negatives .
  • Metabolic stability : Test liver microsome half-life (e.g., t1/2 > 60 min vs. <30 min) to explain in vivo efficacy gaps .

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